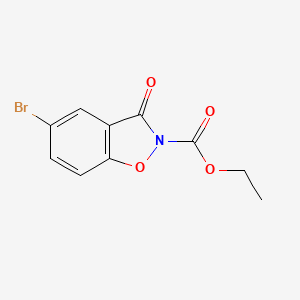
6-Amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes amino, cyano, and thioxo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with cyanoacetamide in the presence of a base, followed by cyclization and thiolation reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
6-Amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-(2-ethoxy-2-oxoethyl)-4H-pyran-3-carboxylic acid ethyl ester
- Ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate
Uniqueness
Compared to similar compounds, 6-Amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyridine-3-carboxamide is unique due to its thioxo group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
6125-48-0 |
|---|---|
Fórmula molecular |
C15H16N4O3S |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C15H16N4O3S/c1-21-7-3-4-8(10(5-7)22-2)11-9(6-16)13(17)19-15(23)12(11)14(18)20/h3-5,11-12H,17H2,1-2H3,(H2,18,20)(H,19,23) |
Clave InChI |
XRYZWMKNMZHNKI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2C(C(=S)NC(=C2C#N)N)C(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-{[8-(benzyloxy)quinolin-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B14152570.png)
![2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B14152578.png)


![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14152606.png)
![N''-{4-[2-(Butylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14152616.png)
![ethyl 2-{2-[hydroxy(phenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}-3-oxobutanoate](/img/structure/B14152617.png)

![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B14152620.png)

![3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14152629.png)

![8-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14152639.png)

